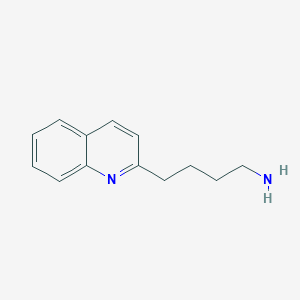

4-(Quinolin-2-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-quinolin-2-ylbutan-1-amine |

InChI |

InChI=1S/C13H16N2/c14-10-4-3-6-12-9-8-11-5-1-2-7-13(11)15-12/h1-2,5,7-9H,3-4,6,10,14H2 |

InChI Key |

QWPUJXPJUSIOGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 Quinolin 2 Yl Butan 1 Amine

Retrosynthetic Disconnection Analysis of the 4-(Quinolin-2-yl)butan-1-amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, several logical disconnections can be considered to identify potential starting materials and synthetic strategies.

A primary disconnection can be made at the C-C bond between the quinoline (B57606) ring and the butylamine (B146782) side chain. This leads to a quinoline synthon and a four-carbon amine synthon. The quinoline synthon could be a 2-haloquinoline or a related derivative activated for nucleophilic substitution or coupling. The four-carbon synthon would be a derivative of butan-1-amine with a nucleophilic or organometallic character.

Another key disconnection is at the C-N bond of the amine. This suggests a precursor such as a 4-(quinolin-2-yl)butyl halide or tosylate, which can then be converted to the primary amine via methods like the Gabriel synthesis, azide (B81097) reduction, or direct amination.

A more convergent approach involves disconnecting within the quinoline ring itself, suggesting a construction of the quinoline core with the butylamine side chain already appended to one of the precursors. For instance, a substituted aniline (B41778) could react with a suitable carbonyl compound to form the quinoline ring through established methods like the Doebner-von Miller reaction or related cyclizations.

These disconnections form the basis for the various synthetic strategies discussed in the following sections.

Direct Synthetic Routes to this compound

Several direct synthetic routes have been explored for the construction of this compound and its analogs.

Quinolyl Alkylation and Subsequent Amine Functionalization

This common strategy involves the formation of the C-C bond between the quinoline nucleus and the four-carbon chain first, followed by the introduction of the amine group.

One approach starts with a 2-substituted quinoline, such as 2-chloroquinoline. This can undergo a coupling reaction with a four-carbon synthon containing a protected amine or a functional group that can be converted to an amine. For instance, a Grignard reagent derived from a 4-halobutanenitrile could be coupled to 2-chloroquinoline, followed by reduction of the nitrile to the primary amine.

Alternatively, the alkylation of a nucleophilic quinoline species, such as a 2-quinolyl anion generated from quinaldine, with a suitable four-carbon electrophile bearing a protected amine or a precursor functional group is a viable route.

A general sequence for this approach is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Alkylation | 2-Methylquinoline (Quinaldine) with a 3-halopropylnitrile or similar electrophile in the presence of a strong base (e.g., n-BuLi). |

| 2 | Reduction | Reduction of the nitrile group to a primary amine using reagents like LiAlH4 or catalytic hydrogenation. |

This method offers flexibility in the choice of the four-carbon building block, allowing for the introduction of various functionalities if desired.

Coupling Reactions Involving 2-Substituted Quinoline Precursors and Butanamine Derivatives

Modern cross-coupling reactions provide efficient methods for the synthesis of this compound. Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, are particularly powerful.

In a typical Suzuki coupling approach, a 2-haloquinoline (e.g., 2-bromoquinoline (B184079) or 2-chloroquinoline) can be coupled with a boronic acid or ester derivative of a protected butanamine. The reaction is catalyzed by a palladium complex with a suitable ligand.

| Coupling Reaction | Quinoline Precursor | Butanamine Derivative | Catalyst/Conditions |

| Suzuki Coupling | 2-Bromoquinoline | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine (protected) | Pd(PPh3)4, base (e.g., Na2CO3) |

| Negishi Coupling | 2-Iodoquinoline | 4-Zinco-butan-1-amine (protected) | Pd(dba)2, ligand (e.g., SPhos) |

The use of protected amines is crucial to avoid side reactions with the catalyst and other reagents. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). Deprotection in the final step yields the desired product.

Multi-Component Reaction Approaches for Quinoline-Amine Construction

Multi-component reactions (MCRs) offer an atom-economical and efficient way to construct complex molecules in a single step. researchgate.netrsc.orgrsc.org While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct the quinoline ring with the desired side chain.

For example, a modified Doebner-von Miller reaction could potentially be designed. tandfonline.com This would involve the reaction of an aniline, an α,β-unsaturated aldehyde or ketone derived from a butanamine precursor, and another aldehyde or ketone. The challenge lies in the stability and reactivity of the butanamine-derived component under the reaction conditions.

Another possibility is a Povarov-type reaction, which is a [4+2] cycloaddition of an imine with an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to the quinoline. rsc.org An appropriately substituted alkene derived from a protected butanamine could be employed.

The development of a specific MCR for this target molecule remains an area for further research.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of synthesizing this compound, various catalytic strategies can be employed.

As mentioned in section 2.2.2, palladium-catalyzed cross-coupling reactions are a cornerstone for forming the C-C bond between the quinoline and the butylamine chain. nih.gov The choice of ligand is critical for the efficiency of these reactions.

Ruthenium and iridium catalysts are known to be effective for C-H activation and functionalization. A potential route could involve the direct C-H alkylation of the quinoline ring at the 2-position with a suitable butanamine derivative, although this can be challenging due to regioselectivity issues.

Furthermore, catalytic reduction methods are essential for the final deprotection step or for converting functional groups like nitriles or azides to the primary amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. nih.gov

Analogous Synthetic Pathways from Related Quinoline-Alkylamine Structures (e.g., 1-(Quinolin-2-yl)butan-1-amine)

The synthesis of isomeric quinoline-alkylamines can provide valuable insights into the synthesis of this compound. For instance, the synthesis of 1-(Quinolin-2-yl)butan-1-amine has been reported and involves different strategic considerations. beilstein-journals.org

One common route to 1-(quinolin-2-yl)alkylamines involves the addition of an organometallic reagent to 2-quinolinecarboxaldehyde, followed by conversion of the resulting alcohol to the amine. This highlights a different disconnection strategy where the C-N bond is formed on the alkyl chain.

A study on the synthesis of 1-(Quinolin-2-yl)butan-1-amine involved the preparation of 2-(1-bromobutyl)quinoline from 2-butylquinoline. beilstein-journals.org This intermediate can then be converted to the amine through various nucleophilic substitution reactions.

Another related structure, 4-(4-(Quinolin-4-yl)piperazin-1-yl)butan-1-amine, was synthesized by alkylating 1-(quinolin-4-yl)piperazine with 4-bromobutan-1-amine. nih.gov This demonstrates the feasibility of introducing a pre-formed butan-1-amine unit onto a quinoline-containing scaffold.

These analogous pathways underscore the versatility of synthetic strategies for accessing different isomers and derivatives of quinoline-alkylamines, providing a broader toolbox for the synthesis of the target compound.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

In recent years, the principles of green chemistry have become a important consideration in the design of synthetic routes for quinoline derivatives, aiming to reduce environmental impact and improve sustainability. ijpsjournal.comnih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govijpsjournal.comacs.org

For the synthesis of this compound, several green chemistry principles can be incorporated. The choice of solvent is critical; water or other green solvents are preferred over hazardous organic solvents. nih.gov The use of nanocatalysts is another promising green approach, offering high catalytic activity, ease of separation, and recyclability, which can be applied to quinoline synthesis. nih.govacs.org

Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and energy consumption. ijpsjournal.comnih.gov For instance, a microwave-assisted Friedländer synthesis using a solid acid catalyst has been reported as an environmentally friendly method for preparing quinolines. mdpi.com

Electrosynthesis represents a particularly innovative and sustainable strategy. rsc.org By using electricity as a "reagent," it is possible to avoid the use of hazardous chemical oxidants or reductants, often operating under mild conditions with high atom economy. rsc.org An electrochemical approach to the Friedländer reaction, for example, has been shown to be a sustainable and efficient method for quinoline synthesis. rsc.org

Considering the final step in a potential synthesis of this compound from a carbonyl precursor, the reductive amination itself can be made greener. While classic methods often use metal hydrides, catalytic reductive amination using molecular hydrogen or transfer hydrogenation with safer hydrogen donors like formic acid or isopropanol (B130326) are more sustainable alternatives. mdpi.com The use of non-precious metal catalysts, such as those based on cobalt, is also an area of active research for greener amination processes. mdpi.com

The table below outlines potential green chemistry modifications for the synthesis of quinoline derivatives, which are applicable to the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Solvents & Auxiliaries | Use of hazardous organic solvents (e.g., DMF, chlorinated hydrocarbons) | Use of water, ethanol (B145695), or solvent-free conditions nih.gov | Reduced toxicity and environmental pollution. |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Use of biomass-derived substrates. rsc.org | Reduced reliance on fossil fuels. |

| Catalysis | Stoichiometric and often toxic reagents (e.g., strong acids/bases). | Use of recyclable nanocatalysts, solid acids, or transition-metal catalysts. nih.govacs.orgmdpi.com | Increased efficiency, reduced waste, catalyst reusability. |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis (MAS) or ultrasound irradiation. ijpsjournal.comnih.gov | Faster reactions, lower energy consumption. |

| Atom Economy | Reactions with poor atom economy, generating significant byproducts. | C-H activation, addition reactions, and electrosynthesis. nih.govrsc.org | Maximization of the incorporation of all materials used in the process into the final product. |

| Reduction of Derivatives | Use of protecting groups requiring additional steps. | Direct functionalization of the quinoline core. nih.govpolyu.edu.hk | Fewer synthetic steps, reduced waste. |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Quinolin 2 Yl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(Quinolin-2-yl)butan-1-amine by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The quinoline (B57606) ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons of the butyl chain will resonate in the aliphatic region (δ 1.5-3.0 ppm). The methylene (B1212753) group adjacent to the quinoline ring (C4-H) would be shifted downfield compared to the other methylene protons due to the ring's electron-withdrawing effect. The methylene group adjacent to the amine (C1-H) would also be downfield, and the amine protons themselves would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The quinoline ring will display multiple signals in the aromatic region (δ 120-150 ppm). The four distinct carbon atoms of the butyl side chain will appear in the aliphatic region (δ 20-45 ppm). The carbon attached to the nitrogen (C1) and the carbon attached to the quinoline system (C4) would be deshielded and appear at a lower field compared to the C2 and C3 carbons. researchgate.nettsijournals.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline Aromatic-H | 7.0 - 8.5 (m) | 120 - 150 |

| Quinoline-CH₂- | ~2.9 - 3.1 (t) | ~35 - 40 |

| -CH₂-CH₂-CH₂-NH₂ | ~1.6 - 1.9 (m) | ~25 - 30 |

| -CH₂-NH₂ | ~2.7 - 2.9 (t) | ~40 - 45 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The spectrum is expected to show characteristic absorption bands corresponding to the primary amine and the quinoline aromatic system. The N-H stretching of the primary amine (-NH₂) typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching of the quinoline ring is anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl chain will appear just below 3000 cm⁻¹. pressbooks.publibretexts.org

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Butyl Chain | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C=C and C=N Stretch | Quinoline Ring | 1400 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. nih.govnih.gov

HRMS: High-Resolution Mass Spectrometry can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂), the calculated exact mass is 200.1313. HRMS analysis should yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this value to within a few parts per million (ppm).

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This technique can be used to assess the purity of the compound and to study its fragmentation pattern under electron ionization (EI). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org However, for a primary amine like this, the most characteristic fragment is often at m/z 30, corresponding to [CH₂NH₂]⁺, resulting from the cleavage of the bond between the first and second carbons of the butyl chain. nist.gov

Benzylic-type Cleavage: The bond between the quinoline ring and the butyl chain is susceptible to cleavage, which could lead to a stable quinolin-2-ylmethyl cation (m/z 142).

Ring Fragmentation: The quinoline ring itself can fragment, producing characteristic ions.

Expected Mass Spectrometry Data

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | Exact Mass of [M+H]⁺ | 201.1392 (for C₁₃H₁₇N₂⁺) |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 200 |

| GC-MS (EI) | Key Fragment Ion | m/z 142 ([C₁₀H₈N]⁺) |

| GC-MS (EI) | Key Fragment Ion | m/z 30 ([CH₂NH₂]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The quinoline ring system is the primary chromophore in this compound. Quinoline itself typically exhibits three main absorption bands corresponding to π→π* transitions. researchgate.netnist.gov The presence of the alkylamine substituent, an auxochrome, may cause a slight shift in the position (bathochromic or red shift) and intensity of these absorption maxima. researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol.

Expected UV-Vis Absorption Maxima (λmax)

| Solvent | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~225-230 | π→π* |

| Ethanol | ~275-285 | π→π* |

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This technique would confirm the connectivity of the quinoline ring to the butylamine (B146782) chain at the 2-position. Furthermore, it would reveal the conformation of the flexible butyl chain and detail the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing in the solid state.

Crystallographic Data Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent chemical bonds. |

Note: This data is hypothetical as it requires successful single-crystal growth and analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₃H₁₆N₂) to confirm the compound's elemental composition and purity. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

Elemental Composition of this compound (C₁₃H₁₆N₂)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 77.96 |

| Hydrogen | H | 1.008 | 8.05 |

Reactivity, Derivatization, and Functionalization Chemistry of 4 Quinolin 2 Yl Butan 1 Amine

Transformations at the Primary Amine Moiety:

The primary amine group is a versatile functional group that readily participates in a variety of nucleophilic reactions.

Acylation, Alkylation, and Sulfonylation Reactions.

Acylation: The primary amine of 4-(quinolin-2-yl)butan-1-amine is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. For instance, treatment with acetic anhydride would yield N-(4-(quinolin-2-yl)butyl)acetamide. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acid byproduct. The formation of an amide bond is a robust and widely used transformation in organic synthesis.

Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by alkyl halides. Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a secondary amine, N-methyl-4-(quinolin-2-yl)butan-1-amine. However, a common challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting group chemistry may be necessary.

Sulfonylation: Similar to acylation, the primary amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. The resulting N-(4-(quinolin-2-yl)butyl)-4-methylbenzenesulfonamide is a stable derivative.

Table 1: Representative Transformations at the Primary Amine Moiety

| Reagent | Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | N-(4-(quinolin-2-yl)butyl)acetamide | Acylation |

| Methyl Iodide | N-methyl-4-(quinolin-2-yl)butan-1-amine | Alkylation |

| p-Toluenesulfonyl chloride | N-(4-(quinolin-2-yl)butyl)-4-methylbenzenesulfonamide | Sulfonylation |

Schiff Base Formation and Imine Chemistry.

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. The reaction of this compound with an aldehyde, for example, benzaldehyde, would yield the corresponding N-benzylidene-4-(quinolin-2-yl)butan-1-amine. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the C=N double bond is a reversible process, and the resulting imines can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or reacted with various nucleophiles.

Table 2: Schiff Base Formation with this compound

| Carbonyl Compound | Schiff Base Product |

|---|---|

| Benzaldehyde | N-benzylidene-4-(quinolin-2-yl)butan-1-amine |

| Acetone | N-(propan-2-ylidene)-4-(quinolin-2-yl)butan-1-amine |

Cyclization Reactions Involving the Amine and Butane Chain.

The presence of the primary amine and the flexible butane chain allows for the possibility of intramolecular cyclization reactions to form new heterocyclic rings. For instance, after acylation of the amine, the resulting amide could potentially undergo cyclization under specific conditions. One notable example of a cyclization reaction involving a primary amine and a nearby aromatic system is the Pictet-Spengler reaction. mdpi.comnih.govmdpi.comnih.govelsevierpure.com While the quinoline (B57606) ring itself is not electron-rich enough to directly participate in a classical Pictet-Spengler reaction, derivatization of the quinoline ring to introduce electron-donating groups could facilitate such a transformation. More direct cyclization might be achieved by first functionalizing the amine. For example, conversion of the amine to an isocyanate followed by treatment with a Lewis acid could potentially induce cyclization onto the quinoline ring, although this would likely require harsh conditions. Another possibility involves the intramolecular cyclization of N-acyl derivatives under radical or oxidative conditions.

Modifications of the Quinoline Heterocycle:

The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the alkyl substituent at the 2-position.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring.

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Under acidic conditions, the nitrogen is protonated, further deactivating the ring. However, substitution is possible under forcing conditions and typically occurs on the benzene ring portion of the heterocycle, primarily at positions 5 and 8. uop.edu.pkstackexchange.com The presence of the 2-alkyl group is not expected to significantly alter this regioselectivity. For example, nitration of 2-alkylquinolines with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro-2-alkylquinoline and 8-nitro-2-alkylquinoline. stackexchange.com Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid would likely result in substitution at the 5- and 8-positions. beilstein-journals.org

Table 3: Expected Products of Electrophilic Aromatic Substitution on 2-Butylquinoline

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Butyl-5-nitroquinoline, 2-Butyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-butylquinoline, 8-Bromo-2-butylquinoline |

Nucleophilic Substitution Reactions (if applicable based on quinoline substitution).

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless there are activating groups present, such as a halogen at the 2- or 4-positions. In the case of this compound, the quinoline ring is not pre-activated for direct nucleophilic attack. However, if the quinoline ring were to be functionalized with a good leaving group, such as a chlorine atom at the 2- or 4-position, it would become susceptible to nucleophilic displacement by various nucleophiles. For instance, 2-chloroquinoline readily undergoes nucleophilic substitution with amines. researchgate.net Therefore, a synthetic precursor to this compound, such as a 2-chloroquinoline derivative, could be utilized to introduce other functionalities onto the quinoline ring via nucleophilic substitution before or after the introduction of the butylamine (B146782) side chain.

Another type of nucleophilic substitution is the Chichibabin reaction, which involves the amination of the quinoline ring at the 2-position using sodium amide. This reaction, however, would not be applicable to this compound as the 2-position is already substituted.

Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies of this compound

While specific studies detailing the coordination chemistry of this compound are not extensively documented in publicly available literature, its structural motifs—a primary amine and a quinoline nitrogen—strongly suggest its capability to act as a versatile ligand in the formation of metal complexes. The quinoline moiety, a well-established N-donor ligand, readily coordinates to a wide variety of transition metals. The presence of the flexible butylamine sidechain introduces the potential for chelation, where both the quinoline nitrogen and the primary amine nitrogen could bind to a single metal center, forming a stable chelate ring.

The synthesis of ligands derived from this compound can be readily envisaged. For instance, reaction of the primary amine with aldehydes or ketones would yield Schiff base ligands. These Schiff bases, incorporating the quinoline unit, can then be used to form complexes with various metal ions. The coordination behavior of such ligands is influenced by the steric and electronic properties of the substituents on the Schiff base and the nature of the metal ion.

Based on the extensive research on similar aminoalkyl-substituted quinoline ligands, it is anticipated that this compound could form complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The geometry of these complexes would be dictated by the coordination number of the metal ion and the ligand-to-metal ratio.

Table 1: Potential Coordination Modes of this compound and its Derivatives

| Ligand Type | Potential Donor Atoms | Possible Coordination Mode | Example Metal Ions |

| Unmodified this compound | Quinoline N, Amine N | Bidentate (Chelating) | Cu(II), Ni(II), Co(II), Zn(II), Pd(II) |

| Schiff base derivative (from aldehyde/ketone) | Quinoline N, Imine N, (potentially other donors from the aldehyde/ketone) | Bidentate or Tridentate | Fe(III), Ru(II), Rh(III) |

It is important to note that the data in Table 1 is predictive and based on the known coordination chemistry of analogous quinoline-containing ligands. Experimental studies are required to confirm these potential coordination behaviors for this compound.

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The primary amine functionality in this compound makes it a prime candidate for participation in several well-known MCRs, most notably the Ugi and Passerini reactions.

In the context of the Ugi four-component reaction (U-4CR) , this compound could serve as the amine component. The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. By employing this compound, a diverse library of complex molecules incorporating the quinoline scaffold could be generated. The general scheme for such a reaction would involve the condensation of the amine with an aldehyde to form a Schiff base, which then reacts with the isocyanide and the carboxylic acid.

Similarly, the Passerini three-component reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, could potentially be adapted. While the Passerini reaction does not directly utilize a primary amine as a reactant, modifications or related isocyanide-based MCRs could potentially incorporate this compound.

The utilization of this compound in MCRs offers a highly efficient route to novel and complex quinoline-containing compounds. The diversity of the products can be readily achieved by varying the other components of the reaction (aldehydes, carboxylic acids, and isocyanides).

Table 2: Hypothetical MCR Products Using this compound

| MCR Type | Reactants | Potential Product Class |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides bearing a 4-(quinolin-2-yl)butyl substituent |

| Passerini-type Reactions | (Potentially as a precursor to a reactant) | Complex amides and esters with an embedded quinoline moiety |

The examples presented in Table 2 are illustrative of the potential applications of this compound in MCRs. Further research is needed to explore the full scope and limitations of its use as a building block in this field.

Computational and Theoretical Studies on 4 Quinolin 2 Yl Butan 1 Amine

Quantum Chemical Calculations:

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. scirp.org It offers a favorable balance between accuracy and computational cost, making it a standard tool for the geometry optimization of molecules. researchgate.net For a molecule like 4-(Quinolin-2-yl)butan-1-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to determine the most stable three-dimensional arrangement of its atoms. rsc.orgnih.gov

This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a stable structure is found. The outcome provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric profile. For instance, the optimized geometry would reveal the precise spatial relationship between the rigid quinoline (B57606) ring and the flexible butylamine (B146782) side chain.

Below is an illustrative table of what optimized geometric parameters for a segment of this compound might look like, as determined by DFT calculations.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2(quinoline)-C(butyl) | 1.51 Å |

| Bond Length | C(butyl)-N(amine) | 1.47 Å |

| Bond Angle | N(quinoline)-C2-C(butyl) | 121.5° |

| Dihedral Angle | C3(quinoline)-C2-C(butyl)-C(butyl) | -175.0° |

Ab Initio Methods for High-Accuracy Calculations.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category. For a molecule like this compound, ab initio calculations could be used to refine the energies of different conformations or to obtain highly accurate electronic properties that can serve as benchmarks for less computationally expensive methods.

Analysis of Electronic Properties:

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more reactive. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic quinoline system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. sapub.org

Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the quinoline ring and the nitrogen of the primary amine group, due to the presence of lone pairs of electrons. Regions with positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. sapub.org These would likely be found on the hydrogen atoms attached to the amine group and some hydrogen atoms on the aromatic ring. The MEP map provides a clear, intuitive guide to the molecule's reactive sites.

Conformational Analysis and Molecular Dynamics Simulations.

The butylamine side chain of this compound is flexible due to the presence of several single bonds, allowing for free rotation. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations. chemistrysteps.com Conformational analysis is the study of the energies of these different conformations to identify the most stable (lowest energy) ones. lumenlearning.com This can be done by systematically rotating the bonds in the side chain and calculating the potential energy at each step, a process known as a potential energy surface scan. Identifying the most stable conformers is important as they are the most likely to be present and to participate in chemical reactions or biological interactions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. tandfonline.comnih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a virtual "movie" of the molecule's behavior in a defined environment, such as in a solvent or near a biological receptor. nih.gov For this compound, an MD simulation could reveal how the flexible side chain moves and folds, how the molecule interacts with surrounding water molecules, and the stability of its various conformations over a period of nanoseconds. nih.gov This provides a deeper understanding of the molecule's behavior under realistic conditions, which is beyond the scope of static quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a predominant method employed for this purpose, enabling the calculation of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy. researchgate.net These theoretical calculations are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the molecule's behavior at an atomic level.

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(2d,p)). researchgate.net Once the lowest energy conformation is determined, the same theoretical model is used to compute the NMR shielding tensors and vibrational frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative Quinoline Structure

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 7.55 |

| H-4 | 8.10 |

| H-5 | 8.25 |

| H-6 | 7.65 |

| H-7 | 7.80 |

| H-8 | 7.95 |

| H-α (butyl) | 3.15 |

| H-β (butyl) | 1.85 |

| H-γ (butyl) | 1.60 |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Quinoline Structure

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 162.5 |

| C-3 | 121.0 |

| C-4 | 136.0 |

| C-4a | 127.5 |

| C-5 | 129.0 |

| C-6 | 126.5 |

| C-7 | 129.5 |

| C-8 | 128.0 |

| C-8a | 148.0 |

| C-α (butyl) | 43.0 |

| C-β (butyl) | 33.5 |

| C-γ (butyl) | 25.0 |

IR Frequencies: Theoretical IR spectra are calculated by determining the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model. dergipark.org.tr The predicted spectrum can be used to assign specific vibrational modes to the bands observed in an experimental IR spectrum. For instance, characteristic stretching frequencies for C=N, C=C, C-H, and N-H bonds in the quinoline ring and the butylamine side chain can be identified. acs.orgdergipark.org.tr

Table 3: Predicted IR Frequencies and Assignments for a Representative Quinoline Structure

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H stretch (asymmetric) |

| 3350 | N-H stretch (symmetric) |

| 3050-3100 | Aromatic C-H stretch |

| 2930-2960 | Aliphatic C-H stretch |

| 1620 | C=N stretch |

| 1590 | C=C stretch (aromatic) |

| 1500 | N-H bend |

| 1430 | CH₂ scissor |

In Silico Screening and Library Design for Derivatives of this compound

In silico screening and the rational design of chemical libraries are pivotal in modern drug discovery, allowing for the efficient identification of novel bioactive compounds. For derivatives of this compound, these computational approaches can be employed to explore vast chemical spaces and prioritize candidates for synthesis and biological evaluation.

3D-QSAR and Pharmacophore Modeling: A common starting point is the development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.combiointerfaceresearch.com These methods correlate the biological activity of a set of known quinoline derivatives with their 3D structural and electrostatic properties. The resulting models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding capabilities are favorable or unfavorable for activity. mdpi.combiointerfaceresearch.com This information provides a roadmap for designing new derivatives of this compound with potentially enhanced potency.

Virtual Screening and Molecular Docking: Once a biological target is identified, virtual screening can be performed. This involves docking a large library of compounds, which could be derivatives of this compound, into the active site of the target protein. nih.govdntb.gov.ua Docking algorithms predict the binding mode and affinity of each compound, allowing for the ranking and selection of the most promising candidates. nih.gov This approach has been successfully applied to design quinoline derivatives as inhibitors for various enzymes, such as kinases and proteases. mdpi.comnih.gov

Library Design: Based on the insights from 3D-QSAR and molecular docking, a focused library of this compound derivatives can be designed. The design process involves systematically modifying the parent structure by introducing different substituents at various positions on the quinoline ring or the butylamine side chain. The goal is to optimize interactions with the biological target and improve pharmacokinetic properties. For instance, modifications could be guided by the contour maps from a CoMFA study, suggesting the addition of specific functional groups to enhance binding. biointerfaceresearch.com The designed library can then be subjected to further in silico evaluation, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to filter for candidates with drug-like properties before committing to chemical synthesis. dntb.gov.ua

Table 4: Illustrative Design of a Virtual Library of this compound Derivatives

| Parent Scaffold | R1 Substituent | R2 Substituent | R3 Substituent |

|---|---|---|---|

| This compound | H | H | H |

| This compound | 6-Cl | H | H |

| This compound | 7-OCH₃ | H | H |

| This compound | H | -CH₃ | H |

| This compound | H | H | -C(=O)CH₃ |

Medicinal Chemistry Research Applications: Biological Target Interaction and Mechanistic Pathways of 4 Quinolin 2 Yl Butan 1 Amine Derivatives

Rational Design Principles for Bioactive Quinoline-Butanamine Derivatives

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For quinoline-based scaffolds, design strategies often focus on targeted synthetic modifications to enhance receptor selectivity, improve pharmacokinetic profiles, and modulate biological activity. mdpi.commanchester.ac.uk The development of bioactive 4-(quinolin-2-yl)butan-1-amine derivatives involves several key principles:

Scaffold Hopping and Privileged Structures: The quinoline (B57606) ring is considered a "privileged structure" due to its ability to bind to a variety of biological targets. mdpi.com Design efforts often leverage this inherent activity, modifying the substituents to optimize interactions with a specific target.

Modulation of Physicochemical Properties: The butanamine side chain is a critical element for modification. Altering its length, rigidity, and the nature of the terminal amine group can significantly impact properties like lipophilicity, solubility, and pKa. These factors, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement: Functional groups on both the quinoline ring and the side chain can be replaced with bioisosteres to improve potency, reduce toxicity, or alter metabolic stability. For example, introducing fluorine atoms or t-butyl groups can block metabolic oxidation sites. benthamscience.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational methods like molecular docking can be used to predict how different derivatives will bind. This allows for the design of compounds with improved complementarity to the target's active site, enhancing potency and selectivity. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) studies are employed. By analyzing the relationship between the chemical structures of a series of analogues and their biological activities, predictive models can be built to guide the design of more potent compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features required for biological activity. For quinoline derivatives, SAR studies have elucidated the importance of substituents on both the quinoline nucleus and the aminoalkyl side chain.

Key SAR Findings for Bioactive Quinolines:

Quinoline Core Substitution: The position and nature of substituents on the quinoline ring are critical. For instance, in 4-aminoquinoline (B48711) antimalarials, an electron-withdrawing group at the C7-position, such as chlorine, is often optimal for activity. pharmacy180.comresearchgate.net This group influences the pKa of the quinoline ring nitrogen and the side chain's tertiary amine, which can affect drug accumulation in the target parasite's food vacuole. researchgate.netnih.gov Conversely, methyl groups at the C3 or C8 positions can reduce or abolish activity. pharmacy180.com

Aminoalkyl Side Chain Length: The length of the alkyl chain connecting the quinoline core to the terminal amine is a key determinant of activity. In many 4-aminoquinoline series, a side chain of two to five carbon atoms between the nitrogen atoms is considered optimal. pharmacy180.com For cholinesterase inhibitors based on 4-N-phenylaminoquinoline, derivatives with a two-methylene linker between the quinoline and a morpholine (B109124) group showed better inhibition than those with three or four-methylene linkers, suggesting an optimal length is required to bridge the catalytic and peripheral anionic sites of the enzyme. nih.gov

Terminal Amine Group: The basicity and steric bulk of the terminal amine group are important for target interaction. A tertiary amine in the side chain is often crucial for activity. pharmacy180.com Substitution of a hydroxyl group on one of the ethyl groups of a terminal diethylamine (B46881) (as in hydroxychloroquine) can reduce toxicity while maintaining activity. pharmacy180.com

These principles highlight a clear pattern where discrete structural modifications significantly influence the pharmacological profiles of quinoline-based derivatives. mdpi.com

| Structural Moiety | Modification | Impact on Biological Activity | Example Class |

|---|---|---|---|

| Quinoline Ring | Electron-withdrawing group at C7 (e.g., -Cl) | Optimal for activity; influences pKa and drug accumulation. researchgate.netnih.gov | 4-Aminoquinoline Antimalarials |

| Quinoline Ring | Methyl group at C3 or C8 | Reduces or abolishes activity. pharmacy180.com | 4-Aminoquinoline Antimalarials |

| Alkyl Side Chain | Varying length (2-5 carbons optimal) | Crucial for activity; optimal length required for target binding. pharmacy180.comnih.gov | 4-Aminoquinolines, Cholinesterase Inhibitors |

| Terminal Amine | Tertiary amine functionality | Often essential for potent activity. pharmacy180.com | 4-Aminoquinolines |

| Terminal Amine | Hydroxylation of N-ethyl groups | Reduces toxicity. pharmacy180.com | 4-Aminoquinolines |

Investigation of Protein-Ligand Interactions through Molecular Docking and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are invaluable tools for visualizing and understanding how ligands like this compound derivatives interact with their biological targets at an atomic level. semanticscholar.orgorientjchem.orgchula.ac.th

Quinoline derivatives are known to inhibit a variety of enzymes. Docking studies help elucidate the specific binding modes responsible for this inhibition.

Cholinesterase Inhibition: In the design of potential treatments for Alzheimer's disease, quinoline derivatives have been investigated as cholinesterase inhibitors. Molecular docking has shown that these compounds can act as mixed-type inhibitors, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov The quinoline core often forms pi-pi stacking interactions with key aromatic residues like Trp84 and Tyr334 in the active site gorge.

Peptide Deformylase (PDF) Inhibition: As potential antibacterial agents, quinoline derivatives have been designed to inhibit PDF. Molecular dynamics (MD) simulations have been used to confirm the stability of the ligand-enzyme complex, with stable hydrogen bonds between the ligand and active site residues illustrating a strong binding affinity. nih.gov

Other Kinase Targets: Docking studies have also been used to evaluate quinoline derivatives as inhibitors of targets like human Aurora A kinase, a protein involved in cancer. orientjchem.org These studies help predict binding affinity and guide the synthesis of compounds with improved inhibitory potential.

| Enzyme Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Influenza RNA Polymerase (PA-PB1) | 3CM8 | ILE621, LYS643, ASN703, TRP706 | Hydrogen bonds, Pi-Pi stacking, Salt bridge | semanticscholar.org |

| Acetylcholinesterase (AChE) | - | Trp84, Tyr334 | Pi-Pi stacking | nih.gov |

| Peptide Deformylase (PDF) | - | - | Stable hydrogen bonds | nih.gov |

| Human Aurora A Kinase | - | - | Inhibition binding | orientjchem.org |

Beyond enzymes, quinoline-based structures are known to bind to various receptors, and modeling helps clarify these interactions.

Metabotropic Glutamate Receptor 1 (mGlu1): A series of quinoline derivatives were identified as potent and selective noncompetitive antagonists of the mGlu1 receptor. SAR and modeling studies helped in the design of compounds with high potency, exemplified by derivatives with antagonist potencies in the nanomolar range. nih.gov

Sigma (σ) Receptors: The σ1 receptor is a target for various neurological conditions. Ligands containing a central ring system and an aminoalkyl side chain, a motif structurally related to this compound, have been developed. mdpi.comnih.gov Molecular dynamics simulations have shown that interactions between the basic nitrogen atom of the ligand and the receptor's lipophilic binding pocket are critical for high-affinity binding. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., DNA Intercalation, Protein Inhibition, Cellular Target Modulation)

Protein/Enzyme Inhibition: As discussed, a primary mechanism for many bioactive quinolines is the direct inhibition of key enzymes or the antagonistic binding to cell surface receptors. nih.govnih.gov For example, fluoroquinolones are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Inhibition of Heme Detoxification: The antimalarial activity of 4-aminoquinolines like chloroquine (B1663885) is linked to their ability to interfere with the detoxification of heme in the parasite. These compounds are thought to inhibit the formation of hemozoin (β-hematin), leading to a buildup of toxic free heme that kills the parasite. researchgate.netnih.gov The ability to inhibit β-hematin formation correlates with the compound's antimalarial activity and is influenced by the electron-withdrawing capacity of substituents at the C7-position. nih.gov

DNA Intercalation: The planar aromatic ring system of the quinoline core allows some derivatives to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism explored in the development of anticancer agents.

Design of Targeted Prodrugs or Bioconjugates based on the this compound Scaffold

To improve the therapeutic index of quinoline-based drugs, prodrug and bioconjugate strategies can be employed. These approaches aim to enhance drug delivery to the target site, improve bioavailability, and reduce off-target toxicity.

Prodrug Design: A prodrug is an inactive or less active precursor that is metabolized into the active drug in vivo. For a scaffold like this compound, the primary amine of the butanamine side chain is an ideal handle for prodrug modification. It can be converted into an amide, carbamate, or Schiff base that is designed to be cleaved by specific enzymes (e.g., esterases, amidases) that are overexpressed in target tissues, such as tumors. This strategy can enhance the selective delivery of the active compound.

Bioconjugate Design: The this compound scaffold can be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific cell surface receptor. This creates a bioconjugate that can selectively deliver the cytotoxic quinoline payload to target cells (e.g., cancer cells), minimizing exposure to healthy tissues. The flexible butanamine linker can be designed to be stable in circulation but cleavable in the target cell's environment (e.g., by lysosomal enzymes or in a reductive intracellular environment). Integrating rational design and prodrug methods is a key strategy for advancing quinoline scaffolds toward clinical utility. mdpi.com

Advanced Materials Science and Catalysis Applications of 4 Quinolin 2 Yl Butan 1 Amine and Its Complexes

Utilization of 4-(Quinolin-2-yl)butan-1-amine as a Ligand in Homogeneous and Heterogeneous Catalysis

The quinoline (B57606) scaffold is a cornerstone in the design of ligands for both homogeneous and heterogeneous catalysis. The nitrogen atom within the quinoline ring and the appended amine group of this compound can act as a bidentate N,N-donor, forming stable chelate complexes with a variety of transition metals.

In homogeneous catalysis , such ligands are instrumental in reactions like hydrogenation, hydroamination, and cross-coupling. For instance, ruthenium complexes with quinoline-based ligands have been developed for the acceptorless dehydrogenative coupling of alcohols and amines to synthesize other quinolines and quinazolines researchgate.net. The electronic properties of the quinoline ring can be tuned to influence the catalytic activity of the metal center. The amine group on the ligand can also play a direct role in the catalytic cycle, potentially acting as a proton shuttle or enforcing a specific geometry in the transition state, which is crucial for asymmetric catalysis nih.gov. Copper complexes with various quinoline derivatives have shown significant catalytic activity in oxidation reactions, such as mimicking the function of the catechol oxidase enzyme. The efficiency of these catalysts is highly dependent on the ligand's chemical structure and the counter-ions of the copper salt mdpi.com.

For heterogeneous catalysis , the amine functionality of this compound allows for its immobilization onto solid supports like silica, zeolites, or polymers. This grafting process leads to robust and recyclable catalysts. For example, zeolite-based catalysts have been employed for the gas-phase synthesis of quinoline compounds from aniline (B41778) and alcohols rsc.org. While not using this specific ligand, these systems demonstrate the principle of using supported amine-functionalized compounds in heterogeneous processes. The development of metal nanoparticles supported on materials functionalized with such ligands is another promising area, combining the high activity of nanoparticles with the selectivity imparted by the quinoline-amine ligand mdpi.com.

Table 1: Catalytic Performance of Selected Quinoline-Based Ligand-Metal Complexes in Oxidation Reactions This table presents data for various quinoline derivatives to illustrate typical catalytic activity.

| Ligand Derivative | Metal Salt | Reaction Catalyzed | Oxidation Rate (μmol L⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | Catechol Oxidation | 126.80 | mdpi.com |

| 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | Cu(OAc)₂ | Catechol Oxidation | 89.58 | mdpi.com |

| 2-chloro-3-formylquinoline | Cu(OAc)₂ | Catechol Oxidation | 71.38 | mdpi.com |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating the Compound

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an excellent candidate for constructing such extended networks. The quinoline nitrogen can coordinate to one metal center while the terminal amine can bind to another, or both can chelate the same metal to form stable nodes.

The flexibility of the butyl chain provides conformational freedom, which can lead to the formation of diverse and complex architectures, including 1D chains, 2D layers, and 3D frameworks mdpi.com. For example, lanthanide ions have been used with quinoline-2,4-dicarboxylate to create a series of novel 3D coordination polymers, where the synthesis temperature was found to influence the final structure and dimensionality mdpi.com.

Amine-functionalized ligands are particularly valuable in MOF chemistry. The amine groups can enhance the framework's affinity for specific guest molecules, such as CO₂, through strong dipole-quadrupole interactions rsc.org. Furthermore, they serve as ideal sites for post-synthetic modification, where additional functional groups can be attached to the framework after its initial synthesis, allowing for the fine-tuning of the MOF's properties for specific applications like gas separation or catalysis unl.edu. MOFs built with amino-functionalized dicarboxylate ligands have been shown to be effective fluorescent sensors for metal ions nih.gov. The incorporation of this compound could lead to MOFs with tailored pore environments, combining the rigidity of the quinoline unit with the reactive potential of the amine-functionalized channels.

Exploration of Photophysical Properties and Luminescent Applications of Metal Complexes

Quinoline and its derivatives are well-known for their photophysical properties, acting as chromophores and fluorophores researchgate.net. When complexed with metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II) or heavy metals like Re(I), Ir(III), and Pt(II), they can form highly luminescent materials. These complexes are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging bohrium.com.

The luminescence in these complexes often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions mdpi.com. The emission color and quantum yield can be finely tuned by modifying the quinoline ligand or changing the metal ion. For instance, complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline (B48255) emit yellow-green and yellow light, respectively nih.gov. Rhenium(I) carbonyl complexes with (8-amino)quinoline ligands exhibit UV-visible absorption spectra characteristic of mixed π-π*/MLCT transitions nih.gov.

The flexible butylamine (B146782) chain in this compound can influence the photophysical properties by affecting the rigidity and geometry of the resulting metal complex. It could lead to complexes exhibiting aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly luminescent in the aggregated or solid state.

Table 2: Photophysical Data for Selected Quinoline-Derivative Metal Complexes Data from related quinoline compounds are used to exemplify typical photophysical properties.

| Complex/Ligand | Emission Peak (nm) | Emission Color | Application Context | Reference |

|---|---|---|---|---|

| bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) | 492 | Yellow-Green | Emitting Material | nih.gov |

| bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2) | 512 | Yellow | Emitting Material | nih.gov |

| Baq₂ (Barium 8-hydroxyquinolinate) | ~490 | Blue | OLED Material | bohrium.com |

| Cu(II) polymer with 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | 465 | Blue-Green | Photoluminescent Polymer | mdpi.com |

Sensing and Recognition Applications (e.g., Chemosensors for Ions or Molecules)

The combination of a quinoline fluorophore and a metal-binding amine group makes this compound a prime candidate for designing fluorescent chemosensors. These sensors operate through mechanisms like photoinduced electron transfer (PET), where the fluorescence of the quinoline unit is "turned off" by the lone pair of electrons on the amine. Upon binding of a target ion or molecule to the amine, the PET process is inhibited, and fluorescence is "turned on" asianpubs.org.

Quinoline-based sensors have demonstrated high selectivity and sensitivity for a variety of analytes. For example, different derivatives have been developed for the detection of metal ions such as Pb²⁺, where binding to the ligand's azomethine group causes a distinct colorimetric and fluorescent "on-off" response nih.gov. Other systems have been designed to detect In³⁺ ions through an increase in fluorescence intensity derpharmachemica.com. Beyond metal ions, quinoline-hydrazone derivatives have been synthesized as optical chemosensors for biocides like tributyltin (TBT), resulting in a clear color change and the appearance of fluorescence upon detection mdpi.com. The flexible butylamine chain in this compound can create a tailored binding pocket, enhancing selectivity for a specific target analyte.

Table 3: Performance of Quinoline-Based Chemosensors for Ion Detection This table showcases the capabilities of various quinoline-based sensors as models for the potential application of the title compound.

| Sensor Ligand | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Quinoline-mono Schiff base | Pb²⁺ | Fluorescence | 9.9 x 10⁻⁷ M | nih.gov |

| Quinoline-mono Schiff base | Pb²⁺ | Colorimetric | 1.2 x 10⁻⁶ M | nih.gov |

| Quinoline-based bisphenol | In³⁺ | Fluorescence | Not specified | derpharmachemica.com |

| Quinoline-polyamine conjugate | Zn²⁺ | Fluorescence | Quantitative in water | researchgate.net |

Role in Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. This compound is a valuable tool in this field due to its ability to participate in a variety of strong and weak interactions.

The primary amine group is a strong hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. These interactions can guide the self-assembly of molecules into predictable patterns like chains, sheets, or helices nih.gov. The flat, aromatic quinoline ring system can form π-π stacking interactions, which are crucial for organizing molecules in the solid state. Additionally, the entire molecule can engage in weaker C-H···N and C-H···π interactions, which provide further stability and control over the final crystal packing nih.gov.

When used as a ligand in metal complexes, this compound can direct the formation of complex supramolecular structures and coordination polymers, as discussed in section 7.2. The interplay between strong metal-ligand coordination bonds and weaker intermolecular forces (hydrogen bonding, π-π stacking) allows for the construction of multi-dimensional networks with intricate topologies. The flexibility of the butyl spacer can accommodate different coordination geometries of the metal ion and allow for the interpenetration of networks, leading to robust materials with porous or non-porous structures tailored for specific functions.

Future Prospects and Interdisciplinary Research Directions for 4 Quinolin 2 Yl Butan 1 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

By training algorithms on existing data for quinoline-containing compounds, researchers can develop predictive models to forecast various properties of 4-(Quinolin-2-yl)butan-1-amine and its analogs. nih.gov These models can predict physicochemical properties such as solubility and bioavailability, as well as potential toxicity, which are critical parameters in the early stages of drug development. nih.gov This computational screening allows for the prioritization of derivatives with the highest probability of success, thus optimizing resource allocation and reducing the time and cost associated with experimental work.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Toxicology | Algorithms trained on toxicological data of related compounds can predict the potential adverse effects of this compound derivatives. | Early identification of potentially toxic candidates, enhancing safety profiles. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models can be built to correlate structural modifications of the quinoline-butanamine scaffold with changes in biological activity. | Rational design of more potent and selective analogs. |

| Virtual Screening | ML models can screen large virtual libraries of compounds based on the this compound scaffold to identify those with the highest predicted affinity for a specific biological target. | Accelerated discovery of new lead compounds for various diseases. |

| Reaction Prediction | AI can assist in predicting the outcomes of chemical reactions, helping to devise more efficient synthetic routes for novel derivatives. researchgate.net | Optimization of synthesis pathways, improving yield and reducing byproducts. |

Expansion into Nanomaterials and Surface Chemistry Applications

The distinct chemical properties of the quinoline (B57606) nucleus and the primary amine group in this compound make it a versatile building block for the development of novel nanomaterials and for applications in surface chemistry. The aromatic quinoline moiety can engage in π-π stacking interactions, which are crucial for the self-assembly of molecules on surfaces and the formation of ordered nanostructures. The terminal amine group provides a reactive handle for covalent attachment to various substrates, including nanoparticles and functionalized surfaces.

Potential applications in this domain include the development of sensors, where the quinoline's fluorescent properties could be harnessed for the detection of specific analytes. When immobilized on a surface or integrated into a nanomaterial, changes in the fluorescence of the quinoline moiety upon binding to a target molecule could form the basis of a sensitive detection method. Furthermore, the ability of amines to coordinate with metal ions suggests that this compound could be used to stabilize metal nanoparticles or to create functional coatings on metallic surfaces.

Bio-orthogonal Chemistry and Chemical Biology Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govdypvp.edu.in This field has provided powerful tools for studying biological systems in their native environments. nih.gov The structural features of this compound make it an attractive scaffold for the design of chemical probes for bio-imaging and other chemical biology applications. crimsonpublishers.comcrimsonpublishers.com

The quinoline ring system is known to exhibit interesting fluorescence properties, which is a key feature for the development of molecular probes. crimsonpublishers.comcrimsonpublishers.com By modifying the butanamine side chain with a bio-orthogonal reactive group, this compound can be converted into a probe capable of selectively labeling biomolecules within a living cell. For example, the amine could be functionalized with an azide (B81097) or an alkyne to participate in click chemistry reactions, a cornerstone of bio-orthogonal labeling.

Table 2: Potential Bio-orthogonal Applications of this compound Derivatives

| Application Area | Probe Design Strategy | Scientific Insight |

|---|---|---|

| Protein Labeling | The amine is functionalized with a group that can react with a specific amino acid or a bio-orthogonally modified target protein. | Allows for the visualization and tracking of proteins within cells, providing information on their localization and dynamics. |

| Fluorescence Imaging | The intrinsic fluorescence of the quinoline moiety is utilized. The probe is designed to change its fluorescence properties upon binding to a target. | Enables the detection and imaging of specific biomolecules or cellular events with high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.com |

| Target Identification | A photo-reactive group is incorporated into the molecule, allowing for covalent cross-linking to its biological target upon photo-irradiation. | Facilitates the identification of the cellular targets of a bioactive compound, which is crucial for understanding its mechanism of action. |

Challenges in Synthesis and Scale-Up for Academic Research

While the synthesis of quinoline derivatives is a well-established area of organic chemistry, the specific preparation of this compound for academic research purposes presents its own set of challenges, particularly concerning multi-step synthesis and subsequent scale-up. nih.govmdpi.comresearchgate.net The construction of the quinoline ring system itself can be achieved through various classical methods, but these often require harsh reaction conditions and can result in modest yields. researchgate.net

Emerging Therapeutic Areas for Quinoline-Butanamine Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. crimsonpublishers.comnih.govnih.gov The unique combination of the quinoline core with a butanamine side chain in this compound suggests that this scaffold could be a promising starting point for the development of novel therapeutic agents in several emerging areas.

Recent research has highlighted the potential of quinoline derivatives in areas such as neurodegenerative diseases and viral infections. crimsonpublishers.comresearchgate.net The ability of the quinoline ring to intercalate into DNA and inhibit enzymes, coupled with the potential for the butanamine side chain to interact with specific pockets in protein targets, provides a rich design space for medicinal chemists. For example, derivatives could be designed to target protein aggregation in Alzheimer's disease or to inhibit key viral enzymes. nih.govnih.gov The exploration of quinoline-butanamine scaffolds in these and other therapeutic areas is a fertile ground for future drug discovery efforts. nih.gov

Table 3: Potential Therapeutic Applications of Quinoline-Butanamine Derivatives

| Therapeutic Area | Potential Mechanism of Action | Rationale |

|---|---|---|

| Anticancer | Inhibition of kinases, topoisomerases, or interaction with DNA. | Quinoline derivatives have a well-documented history of anticancer activity. nih.govnih.gov |

| Antiviral | Inhibition of viral enzymes such as proteases or polymerases. | The quinoline scaffold is present in several antiviral drugs. nih.govresearchgate.net |

| Neurodegenerative Diseases | Modulation of protein aggregation, inhibition of key enzymes like cholinesterases. | Quinoline derivatives are being investigated for their potential in treating Alzheimer's and other neurodegenerative disorders. crimsonpublishers.comnih.gov |

| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of DNA gyrase. | The quinoline core is the basis for the quinolone class of antibiotics. researchgate.netnih.gov |

Q & A

Q. What are the established synthetic routes for 4-(Quinolin-2-yl)butan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling quinolin-2-amine with brominated intermediates. For example, 5-bromopentanoyl chloride can react with quinolin-2-amine under basic conditions (e.g., triethylamine) to form an amide intermediate. Subsequent substitution with aryl piperazines (e.g., K₂CO₃ in refluxing acetone) yields the target compound . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reflux conditions (~80°C) improve substitution efficiency.

- Purification : Column chromatography or recrystallization ensures high purity.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine and quinoline proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : To assess purity (>95% is standard for pharmacological studies).

- X-ray crystallography (if crystalline): For definitive stereochemical assignment .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Recommended steps:

Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

Selectivity profiling : Screen against related receptors/enzymes (e.g., serotonin, dopamine receptors).

Orthogonal assays : Validate results using techniques like SPR (surface plasmon resonance) for binding kinetics or in silico docking to predict interaction sites .

Q. How can researchers design experiments to study the interaction of this compound with acetylcholinesterase (AChE)?

- Methodological Answer :

- Enzyme inhibition assays : Use Ellman’s method to measure AChE activity with varying compound concentrations.

- Molecular docking : Employ software like AutoDock Vina to model binding poses in the AChE active site.

- Photoaffinity labeling : Incorporate a diazirine moiety (e.g., via synthetic modification) to capture covalent interactions under UV irradiation, followed by MS/MS analysis .

Q. What are the challenges in optimizing this compound for blood-brain barrier (BBB) penetration, and how can they be addressed?

- Methodological Answer :